molecular formula C23H25FN6OS B12346123 N-(3-ethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

N-(3-ethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

Cat. No.: B12346123
M. Wt: 452.5 g/mol
InChI Key: GWXWDTMMOUZJAK-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a pentaazatricyclo framework, and a sulfanylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-(3-ethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[730

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity can be explored for applications in drug discovery and development.

    Medicine: The compound may have therapeutic potential, particularly in targeting specific molecular pathways.

    Industry: Its chemical properties could be utilized in the development of new materials or industrial processes.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to particular proteins or enzymes, potentially inhibiting or modulating their activity. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-ethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide include:

  • N-(4-ethylphenyl)-4-methoxybenzenesulfonamide
  • Other pentaazatricyclo derivatives with different substituents

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C23H25FN6OS

Molecular Weight

452.5 g/mol

IUPAC Name

N-(3-ethylphenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H25FN6OS/c1-2-15-4-3-5-18(12-15)25-21(31)14-32-23-27-26-22-20-13-19(16-6-8-17(24)9-7-16)28-30(20)11-10-29(22)23/h3-12,19-20,22,26,28H,2,13-14H2,1H3,(H,25,31)

InChI Key

GWXWDTMMOUZJAK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NNC3N2C=CN4C3CC(N4)C5=CC=C(C=C5)F

Origin of Product

United States

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